molecular formula C22H16O2 B012403 trans-3,4-dihydrodibenz(a,H)anthracene-3,4-diol CAS No. 105453-65-4

trans-3,4-dihydrodibenz(a,H)anthracene-3,4-diol

Cat. No. B012403
M. Wt: 312.4 g/mol
InChI Key: DKAAILWGWGVYES-VXKWHMMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-3,4-dihydrodibenz(a,H)anthracene-3,4-diol, also known as trans-3,4-DHD, is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential applications in scientific research. The compound is of particular interest due to its unique chemical structure, which allows it to interact with biological systems in a variety of ways. In

Scientific Research Applications

Trans-3,4-DHD has been studied for its potential applications in a variety of scientific fields, including cancer research, environmental toxicology, and neuroscience. In cancer research, trans-3,4-dihydrodibenz(a,H)anthracene-3,4-diolD has been shown to inhibit the growth of cancer cells in vitro and in vivo. In environmental toxicology, trans-3,4-dihydrodibenz(a,H)anthracene-3,4-diolD has been used as a marker for PAH exposure in aquatic organisms. In neuroscience, trans-3,4-dihydrodibenz(a,H)anthracene-3,4-diolD has been shown to modulate the activity of ion channels in the brain.

Mechanism Of Action

The mechanism of action of trans-3,4-dihydrodibenz(a,H)anthracene-3,4-diolD is not fully understood, but it is believed to involve the formation of reactive metabolites that can interact with cellular macromolecules. These reactive metabolites can form adducts with DNA, proteins, and lipids, leading to cellular damage and potentially cell death. Additionally, trans-3,4-dihydrodibenz(a,H)anthracene-3,4-diolD has been shown to interact with ion channels in the brain, modulating their activity and potentially affecting neuronal signaling.

Biochemical And Physiological Effects

Trans-3,4-DHD has been shown to have a variety of biochemical and physiological effects, including DNA adduct formation, oxidative stress, and modulation of ion channel activity. In vitro studies have shown that trans-3,4-dihydrodibenz(a,H)anthracene-3,4-diolD can form adducts with DNA, leading to mutations and potentially carcinogenesis. Additionally, trans-3,4-dihydrodibenz(a,H)anthracene-3,4-diolD has been shown to induce oxidative stress, which can lead to cellular damage and potentially cell death. In the brain, trans-3,4-dihydrodibenz(a,H)anthracene-3,4-diolD has been shown to modulate the activity of ion channels, affecting neuronal signaling and potentially leading to neurological effects.

Advantages And Limitations For Lab Experiments

Trans-3,4-DHD has several advantages for use in lab experiments, including its unique chemical structure and potential applications in a variety of scientific fields. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are several potential future directions for research on trans-3,4-dihydrodibenz(a,H)anthracene-3,4-diolD, including further exploration of its mechanism of action, its potential applications in cancer therapy, and its effects on the nervous system. Additionally, further studies are needed to determine the potential risks and benefits of using trans-3,4-dihydrodibenz(a,H)anthracene-3,4-diolD in scientific research, as well as its potential applications in environmental monitoring and remediation.

Synthesis Methods

Trans-3,4-DHD can be synthesized through several methods, including the Diels-Alder reaction and the Birch reduction. The Diels-Alder reaction involves the reaction of a diene with a dienophile to form a cyclohexene ring. The Birch reduction involves the reduction of an aromatic ring using sodium or lithium in liquid ammonia. Both of these methods have been used to successfully synthesize trans-3,4-dihydrodibenz(a,H)anthracene-3,4-diolD.

properties

CAS RN

105453-65-4

Product Name

trans-3,4-dihydrodibenz(a,H)anthracene-3,4-diol

Molecular Formula

C22H16O2

Molecular Weight

312.4 g/mol

IUPAC Name

(3S,4S)-3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol

InChI

InChI=1S/C22H16O2/c23-21-10-9-17-18(22(21)24)8-7-15-11-19-14(12-20(15)17)6-5-13-3-1-2-4-16(13)19/h1-12,21-24H/t21-,22-/m0/s1

InChI Key

DKAAILWGWGVYES-VXKWHMMOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=C[C@@H]([C@H]5O)O

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O

Other CAS RN

105453-64-3
105453-65-4

synonyms

DB(a,h)A-3,4-diol
DBA 3,4-diol
dibenz(a,h)anthracene-3,4-diol

Origin of Product

United States

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